

# The Medicinal Chemistry and Structure-Activity Relationship of BI-167107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BI-167107** is a potent, high-affinity, full agonist of the  $\beta$ 2-adrenergic receptor ( $\beta$ 2AR) with a dissociation constant (Kd) of 84 pM.[1] Developed by Boehringer Ingelheim during a research campaign to discover third-generation, long-acting  $\beta$ 2-agonists for respiratory diseases, **BI-167107** has become an invaluable tool in structural biology.[2][3][4] Its high potency and slow dissociation kinetics have been instrumental in stabilizing the active-state conformation of the  $\beta$ 2AR, facilitating landmark crystallographic studies of G-protein coupled receptor (GPCR) activation.[2][3][4] This technical guide provides a comprehensive overview of the medicinal chemistry, structure-activity relationship (SAR), and pharmacological profile of **BI-167107**, including detailed experimental protocols for key assays.

# Introduction: The Quest for Long-Acting β2-Agonists

 $\beta$ 2-adrenergic receptor agonists are a cornerstone in the treatment of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect stems from the relaxation of bronchial smooth muscle, leading to bronchodilation. The evolution of  $\beta$ 2-agonists has been driven by the need for longer duration of action, allowing for less frequent dosing and improved patient compliance. **BI-167107** emerged from a program aimed at developing once-a-day  $\beta$ 2-agonists.[3]



# Medicinal Chemistry of BI-167107 Core Scaffold and Synthetic Route

The chemical structure of **BI-167107** features a hydroxyl-substituted heteroaryl scaffold, a common feature in several β2-agonists designed to mimic the catechol moiety of endogenous ligands like epinephrine. A practical synthetic route for **BI-167107** has been developed starting from 2-nitroresorcinol, involving a 7-step reaction sequence.[5] This synthesis is noted for avoiding toxic reagents and being suitable for scale-up production.[5]

While a detailed, step-by-step SAR study leading specifically to **BI-167107** is not extensively published in peer-reviewed literature, the broader patent literature from Boehringer Ingelheim on "novel long-working beta-2-agonists" provides insights into the chemical space explored. The patent MXPA06007948A discloses a general formula encompassing a wide range of derivatives, suggesting that the optimization process likely involved systematic modifications of various substituents on a core scaffold to achieve the desired potency and pharmacokinetic profile.

### Structure-Activity Relationship (SAR)

The key structural features of **BI-167107** contributing to its high affinity and agonist activity at the  $\beta$ 2AR are consistent with the established pharmacophore for this receptor class. The interactions of **BI-167107** with the  $\beta$ 2AR have been elucidated through co-crystallization studies.

#### Key interactions include:

- Hydrogen bonding: The hydroxyl group on the phenyl ring and the secondary amine in the linker are critical for anchoring the ligand in the binding pocket through interactions with key amino acid residues such as Asp113 and Ser204/207.
- Aromatic interactions: The aromatic ring system of **BI-167107** engages in  $\pi$ - $\pi$  stacking or hydrophobic interactions within the receptor's transmembrane helices.

The "long-acting" nature of **BI-167107** is attributed to its slow dissociation from the receptor, with a dissociation half-life of 30 hours.[4] This prolonged receptor occupancy is a key characteristic of third-generation  $\beta$ 2-agonists and is influenced by the overall lipophilicity and



specific interactions of the molecule within a putative exosite or micro-environment of the receptor.

# Pharmacological Profile In Vitro Activity

**BI-167107** is a highly potent and efficacious agonist of the human  $\beta$ 2-adrenergic receptor. Its in vitro pharmacological profile is summarized in the table below.

| Parameter                    | Value    | Receptor/System                                  | Reference |
|------------------------------|----------|--------------------------------------------------|-----------|
| Binding Affinity (Kd)        | 84 pM    | Human β2AR                                       | [1]       |
| Functional Potency<br>(EC50) | 0.05 nM  | cAMP accumulation in cells expressing human β2AR | [4]       |
| Dissociation Half-Life (t½)  | 30 hours | Human β2AR                                       | [4]       |

### **Selectivity Profile**

**BI-167107** is not a highly selective  $\beta$ 2AR agonist. A screening against a panel of receptors and transporters revealed significant activity at the  $\beta$ 1-adrenergic receptor and the  $\alpha$ 1A-adrenergic receptor. This lack of selectivity makes it unsuitable for the apeutic use where  $\beta$ 2AR-specific action is required, but it does not detract from its utility as a structural biology tool.[2][4]



| Off-Target                      | Activity   | IC50    | Reference |
|---------------------------------|------------|---------|-----------|
| β1-adrenergic receptor (human)  | Agonist    | 3.2 nM  | [2][4]    |
| α1A-adrenergic receptor (human) | Antagonist | 32 nM   | [2][4]    |
| 5-HT1B (human)                  | Antagonist | 0.25 μΜ | [2]       |
| 5-HT1A (human)                  | Agonist    | 1.4 μΜ  | [2]       |
| 5-HT transporter (human)        | Antagonist | 6.1 μΜ  | [2]       |
| D2S (human)                     | Agonist    | 5.9 μΜ  | [2]       |
| μ (MOP) (human)                 | Agonist    | 6.5 μΜ  | [2]       |
| Dopamine transporter (human)    | Antagonist | 7.2 μΜ  | [2]       |

# Experimental Protocols Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the  $\beta$ 2-adrenergic receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled antagonist (e.g., [ $^3$ H]-Dihydroalprenolol or [ $^{125}$ I]-Cyanopindolol) for binding to the  $\beta$ 2AR present in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[6]

#### Materials:

- Cell membranes prepared from cells expressing the human β2-adrenergic receptor.
- Radioligand: [1251]-Cyanopindolol.



- Unlabeled ligand for non-specific binding determination: Propranolol or Alprenolol.
- Test compound (BI-167107 or analogs).
- Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl<sub>2</sub>, 2 mM EDTA, pH 7.4.
- Wash Buffer: 50 mM NaCl, pH 7.4 (ice-cold).
- GF/C glass fiber filters, presoaked in 0.3% polyethylenimine.
- · Scintillation fluid and vials.
- Scintillation counter.

#### Procedure:

- · Preparation of Reagents:
  - Dilute the cell membranes in incubation buffer to the desired concentration.
  - Prepare serial dilutions of the test compound in incubation buffer.
  - Prepare solutions of the radioligand and the unlabeled ligand for non-specific binding in incubation buffer.
- Assay Setup:
  - In a 96-well plate, add in the following order:
    - 25 μL of incubation buffer (for total binding) or unlabeled ligand (for non-specific binding).
    - 25 μL of test compound at various concentrations.
    - 25 μL of radioligand.
    - 200 μL of diluted cell membranes.
- Incubation: Incubate the plate at 25°C for 60 minutes.



- Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell harvester.
- Washing: Wash the filters five times with 1 mL of ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the specific binding as a function of the log of the test compound concentration.
  - Determine the IC50 value from the resulting sigmoidal curve.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

### **cAMP Accumulation Assay**

This protocol describes a method to measure the functional potency of a  $\beta$ 2AR agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Principle: Activation of the  $\beta$ 2AR, a Gs-coupled receptor, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation by an agonist. Various commercial kits are available for the sensitive detection of cAMP, often based on competitive immunoassays or bioluminescent reporter systems.[7][8][9][10]

#### Materials:

- Cells stably or transiently expressing the human β2-adrenergic receptor.
- Cell culture medium.



- Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
- Test compound (BI-167107 or analogs).
- Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
- cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay, or AlphaScreen cAMP Assay).

#### Procedure:

- Cell Plating: Seed the cells in a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
- Compound Preparation: Prepare serial dilutions of the test compound and controls in stimulation buffer.
- · Cell Stimulation:
  - Remove the cell culture medium from the wells.
  - Add the diluted test compound or control solutions to the respective wells.
  - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Cell Lysis and cAMP Detection:
  - Follow the specific instructions of the chosen cAMP detection kit. This typically involves adding a lysis buffer that also contains the detection reagents.
- Signal Measurement: Measure the signal (luminescence, fluorescence, or FRET) using a
  plate reader.
- Data Analysis:
  - Generate a dose-response curve by plotting the signal against the log of the agonist concentration.



 Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

# Visualizations β2-Adrenergic Receptor Signaling Pathway











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GloSensor™ cAMP Assay Protocol [promega.jp]



- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Medicinal Chemistry and Structure-Activity Relationship of BI-167107: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619068#bi-167107-medicinal-chemistry-and-sar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com